(2E)-N-{[1-(hydroxyméthyl)cyclopropyl]méthyl}-3-phénylprop-2-ènamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxymethyl group, and a phenylprop-2-enamide moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, (2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide typically involves multiple steps. One common approach is to start with the cyclopropylmethylamine, which undergoes a reaction with hydroxymethylating agents to introduce the hydroxymethyl group. This intermediate is then reacted with cinnamoyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Sodium azide, sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the double bond results in a saturated amide.
Mécanisme D'action
The mechanism of action of (2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, while the phenylprop-2-enamide moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide: shares similarities with other cyclopropyl-containing compounds, such as cyclopropylmethylamine and cyclopropylcarboxylic acid.
Phenylprop-2-enamide derivatives: Compounds like cinnamamide and its analogs also share structural similarities.
Uniqueness
What sets (2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide apart is its combination of a cyclopropyl group with a hydroxymethyl and phenylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Activité Biologique
The compound (2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide , with the CAS number 1251711-12-2, is a cinnamamide derivative that has garnered attention for its potential biological activities, particularly in the field of epilepsy treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and safety profiles based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- IUPAC Name : (2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of related cinnamamide derivatives. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) demonstrated significant efficacy in various animal models of epilepsy:
- Frings Audiogenic Seizure Model : ED50 = 13.21 mg/kg (i.p.)
- Maximal Electroshock Test :
- Mice: ED50 = 44.46 mg/kg (i.p.), 86.6 mg/kg (p.o.)
- Rats: ED50 = 27.58 mg/kg (i.p.), 30.81 mg/kg (p.o.)
- 6-Hz Psychomotor Seizure Model :
These results indicate that compounds with similar structures may possess comparable anticonvulsant effects.
The proposed mechanism of action for cinnamamide derivatives involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability and preventing seizures. Structure-activity relationship (SAR) studies suggest that the N-substituted cinnamamide moiety plays a significant role in determining anticonvulsant properties, with variations in substituents affecting efficacy .
Safety Profile
The safety profile of related compounds has been evaluated through various assays:
- Cytotoxicity Tests : KM-568 was tested in HepG2 and H9c2 cell lines, showing no significant cytotoxicity at concentrations up to 100 µM.
- Mutagenicity Assays : The Ames test indicated that KM-568 does not exhibit mutagenic potential .
Comparative Analysis of Cinnamamide Derivatives
The following table summarizes the biological activities and safety profiles of selected cinnamamide derivatives:
Compound Name | Anticonvulsant Activity | Cytotoxicity | Mutagenicity |
---|---|---|---|
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | Active (ED50 values as noted) | Safe up to 100 µM | Negative |
(2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide | Under investigation | Not yet evaluated | Not yet evaluated |
Case Studies and Research Findings
Several studies have focused on the broader category of cinnamamide derivatives, revealing promising results in terms of both efficacy and safety:
- Anticonvulsant Activity Assessment : In a study investigating various cinnamamide derivatives, compounds were evaluated using multiple seizure models, demonstrating broad-spectrum anticonvulsant effects .
- SAR Studies : Research into the structure-activity relationships has identified key functional groups that enhance anticonvulsant activity while minimizing toxicity .
- Preclinical Studies : Ongoing preclinical evaluations aim to further elucidate the pharmacokinetics and therapeutic potential of these compounds in clinical settings.
Propriétés
IUPAC Name |
(E)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-11-14(8-9-14)10-15-13(17)7-6-12-4-2-1-3-5-12/h1-7,16H,8-11H2,(H,15,17)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARBOOQHUGAXQM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C=CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNC(=O)/C=C/C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.